An In-depth Technical Guide to the Physicochemical Properties of Sinigrin Standard
An In-depth Technical Guide to the Physicochemical Properties of Sinigrin Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin (B192396), a prominent glucosinolate found in plants of the Brassicaceae family such as mustard seeds (Brassica nigra) and horseradish, is a subject of increasing interest in pharmaceutical and nutraceutical research. Its biological activities, primarily mediated by its hydrolysis product allyl isothiocyanate (AITC), include anti-inflammatory, anticancer, and antimicrobial properties.[1] A thorough understanding of the physicochemical properties of sinigrin as a standard is paramount for its accurate quantification, formulation development, and elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of sinigrin, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of Sinigrin
The fundamental physicochemical properties of sinigrin are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of Sinigrin
| Property | Value | Source(s) |
| Systematic Name | potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
| Synonyms | Allyl glucosinolate, 2-Propenyl glucosinolate, Potassium myronate | [2] |
| CAS Number | 3952-98-5 (Potassium Salt) | |
| Molecular Formula | C₁₀H₁₆KNO₉S₂ | |
| Molecular Weight | 397.46 g/mol (anhydrous basis) | |
| Appearance | White to faint beige crystalline powder | |
| Melting Point | 128 °C (decomposes) | |
| Optical Activity | [α]²⁰/D −17±1°, c = 1% in H₂O | |
| Stability | Hygroscopic | [3] |
Table 2: Solubility of Sinigrin
| Solvent | Solubility | Conditions | Source(s) |
| Water | 125 mg/mL (requires ultrasonication) | 25 °C (estimated) | |
| Phosphate-Buffered Saline (PBS) | ~1 mg/mL | pH 7.2 | [4] |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | ||
| Ethanol | Soluble (~30 mg/mL) | [3][4] | |
| Methanol | Slightly Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [4] |
Table 3: Spectral Properties of Sinigrin
| Technique | Key Data | Source(s) |
| UV-Vis Spectroscopy | λmax: 227-229 nm | [4][5][6] |
| ¹H NMR Spectroscopy | Key signals for vinyl protons: ~5.30 and 6.04 ppm | [7] |
| ¹³C NMR Spectroscopy | Signals correspond to the glucose moiety and the allyl side chain. | [7] |
| Mass Spectrometry (LC-MS/MS) | Negative ion electrospray ionization is commonly used. | [8] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of sinigrin.
Determination of Melting Point
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
Procedure:
-
Ensure the sinigrin standard is a fine, dry powder. If necessary, gently grind any crystals using a mortar and pestle.
-
Pack a capillary tube with the powdered sinigrin to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. For sinigrin, decomposition is observed at its melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Apparatus: Orbital shaker, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system.
Procedure:
-
Add an excess amount of sinigrin standard to a known volume of purified water (e.g., 10 mL) in a sealed flask.
-
Place the flask in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge it at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Accurately dilute a known volume of the clear supernatant with water.
-
Determine the concentration of sinigrin in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at ~227 nm against a standard curve or by HPLC.
-
Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC) for Quantification
Instrumentation: A standard HPLC system with a UV or PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and acetonitrile (B52724) is commonly used. A typical mobile phase consists of 0.02 M tetrabutylammonium (B224687) (TBA) in water (pH 7) and acetonitrile (ACN) in a ratio of 80:20 (v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at 227 nm.[5]
-
Column Temperature: 25-30 °C.[5]
Procedure:
-
Prepare a stock solution of sinigrin standard of known concentration in the mobile phase or water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the sinigrin peak based on its retention time compared to the standard.
-
Quantify the amount of sinigrin in the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR of Sinigrin:
-
Sample Preparation: Dissolve an appropriate amount of sinigrin standard in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
¹H NMR: Acquire the proton NMR spectrum. Key characteristic signals for the allyl group include multiplets for the vinyl protons around δ 6.04 ppm (-CH=) and δ 5.30 ppm (=CH₂).[7] The protons of the glucose moiety will appear in the δ 3.0-5.0 ppm region.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals corresponding to the ten carbons of the sinigrin molecule, including those of the glucose unit and the allyl side chain.[7]
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
LC-MS/MS Analysis:
-
Ionization: Negative ion electrospray ionization (ESI) is a common and effective method for the analysis of glucosinolates like sinigrin.[8]
-
Separation: Utilize an HPLC method similar to the one described above to separate sinigrin from other components before it enters the mass spectrometer.
-
Detection: In the mass spectrometer, sinigrin will be detected as its deprotonated molecule [M-H]⁻. Further fragmentation (MS/MS) can be used for structural confirmation and enhanced selectivity in complex matrices.
Mandatory Visualizations
Signaling Pathways
Sinigrin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][9] The following diagrams illustrate a simplified representation of these pathways and the inhibitory action of sinigrin.
Experimental Workflow
The enzymatic hydrolysis of sinigrin by myrosinase is a critical reaction in both the plant's defense mechanism and for the generation of bioactive compounds. The following diagram outlines a typical experimental workflow for studying this process.
Conclusion
This technical guide provides a detailed compilation of the physicochemical properties of sinigrin standard, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for the accurate determination of these properties. The visualizations of the signaling pathways and experimental workflow aim to enhance the understanding of sinigrin's biological context and analytical procedures. This comprehensive resource is intended to support the scientific community in advancing the study and application of this promising natural compound.
References
- 1. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinigrin - Wikipedia [en.wikipedia.org]
- 3. SINIGRIN | 3952-98-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 1H-N.M.R., 13C-N.M.R., and mass spectra of glucosinolates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinigrin (Allylglucosinolate) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
